L-3-(p-Methoxyphenyl)-2-Methylalanine
Description
L-3-(p-Methoxyphenyl)-2-Methylalanine is a synthetic amino acid derivative featuring a para-methoxyphenyl group attached to the β-carbon of an alanine backbone, with an additional methyl substitution at the α-carbon.
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6H,7,12H2,1-2H3,(H,13,14);1H |
InChI Key |
SGYWMGBCHWKZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences among related compounds:
Physicochemical Properties
Lipophilicity (LogP) :
Solubility :
Pharmacological Activity
- Methyldopa: Acts as a prodrug, metabolized to α-methylnorepinephrine in the brain, which stimulates central α2-adrenergic receptors to lower blood pressure .
Analytical Methods
Preparation Methods
Reaction Conditions
Optimization Strategies
Table 1: Comparative Recovery Rates Using Salting-Out Agents
| Salt | Recovery Rate | Purity (%) | Conditions |
|---|---|---|---|
| NH₄Cl | 95% | 98.3 | 60°C, -0.08 MPa vacuum |
| NaCl | 87% | 98.6 | 60°C, -0.08 MPa vacuum |
| None (Control) | <50% | 56.0 | Direct evaporation |
Resolution of Racemic Intermediates Using Chiral Resolving Agents
Racemic DL-aminopropionitrile can be resolved into enantiomerically pure L-forms via chiral tartaric acid derivatives:
Procedure
-
Dissolution : DL-aminopropionitrile is dissolved in aqueous HCl and treated with L-tartaric acid.
-
Crystallization : D-aminopropionitrile tartrate precipitates, leaving the L-enantiomer in solution.
-
Isolation : The filtrate is treated with a water-immiscible solvent (e.g., ethyl acetate) and basified to pH >6 to extract L-aminopropionitrile.
Key Advantages
-
Optical Purity : The resolved L-form exhibits an optical rotation of [α]²⁴D = +8.9° (methanol).
-
Scalability : This method is industrially viable, with molar yields exceeding 87% .
Strecker Synthesis from 3,4-Dimethoxybenzaldehyde
A classical approach involves the Strecker amino acid synthesis using 3,4-dimethoxybenzaldehyde (veratraldehyde) as the starting material:
Reaction Pathway
Challenges
-
Cyanide Handling : Requires stringent safety protocols due to KCN toxicity.
-
Racemic Mixture : Necessitates additional resolution steps to isolate the L-enantiomer.
Alternative Routes: Organometallic Cross-Coupling
Emerging methods employ Negishi cross-coupling for constructing the aryl-alanine backbone:
Methodology
Table 2: Negishi Cross-Coupling Performance
| Aryl Halide | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Iodoanisole | Pd₂(dba)₃/XPhos | 65 | 95 |
| 3-Bromoveratrole | Pd(OAc)₂/SPhos | 53 | 92 |
Industrial-Scale Purification and Waste Management
Mother Liquor Recycling
Environmental Impact
-
Waste Streams : COD levels drop from 23,578 mg/L to 796 mg/L after salting-out, enabling safer disposal.
Comparative Analysis of Methods
Table 3: Method Efficiency and Applicability
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Hydrolysis + Salting-Out | 95 | 98.3 | High | Moderate |
| Chiral Resolution | 87 | 99.3 | Medium | Low |
| Strecker Synthesis | 75 | 97.5 | Low | High (KCN use) |
| Negishi Cross-Coupling | 65 | 95.0 | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for L-3-(p-Methoxyphenyl)-2-Methylalanine, and how can enantiomeric purity be ensured during synthesis?
- Methodology : Chiral synthesis via asymmetric catalysis or enzymatic resolution is recommended. For example, derivatives like 3-(3,4-Dimethoxy-phenyl)-L-alanine (CAS 32161-30-1) are synthesized using chiral auxiliaries or immobilized enzymes to preserve stereochemical integrity .
- Characterization : Confirm enantiomeric purity via chiral HPLC (e.g., Purospher® STAR columns) coupled with polarimetric detection. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should verify structural fidelity .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated stability studies using buffer solutions (pH 2–10) and temperatures (25–60°C). Monitor degradation via HPLC-UV, focusing on hydrolytic cleavage of the methoxy group or racemization. Reference protocols from analogous compounds like methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodology : Use reversed-phase HPLC with diode-array detection (DAD) for impurity profiling. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Purity standards should align with guidelines for amino acid derivatives (e.g., ≥97% by area normalization) .
Advanced Research Questions
Q. How does the introduction of the p-methoxyphenyl group influence the compound’s interaction with cytochrome P450 enzymes?
- Experimental Approach :
- In vitro assays : Incubate with human liver microsomes (HLMs) and monitor metabolic pathways via LC-MS/MS. Compare with structurally similar compounds like 7-ethoxy-4-trifluoromethylcoumarin, which undergoes O-dealkylation by CYP450 isoforms .
- Data Interpretation : Quantify metabolites (e.g., demethylated products) and calculate kinetic parameters (Km, Vmax). Use inhibitors like ketoconazole (CYP3A4) to identify involved isoforms .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If conflicting data arise in receptor-binding assays (e.g., serotonin vs. dopamine receptors):
Validate assay conditions (buffer composition, temperature).
Perform competitive binding studies with radiolabeled ligands.
Use molecular docking to predict binding affinities based on the methoxy group’s electronic effects .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : Test hydrochloride or sodium salts, as seen with methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride .
- Prodrug design : Introduce ester groups (e.g., methyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in target tissues .
Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., deuterated or ¹³C) for metabolic tracing?
- Synthesis Insights :
- Use deuterated methoxy precursors (e.g., CD3O-phenyl derivatives) in Pd-catalyzed cross-coupling reactions .
- Validate labeling efficiency via high-resolution MS and isotopic purity ≥98% .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
